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Regulation
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document addresses the role of the BATF (Basic Leucine Zipper ATF-Like

Transcription Factor) family of proteins. The user's query for "Batcp" is interpreted as a likely

typographical error for "BATF," as BATF is a well-documented transcription factor central to

gene regulation in the immune system.

Executive Summary
The Basic Leucine Zipper ATF-Like Transcription Factor (BATF) family, comprising BATF,

BATF2, and BATF3, are key members of the Activator Protein-1 (AP-1) superfamily of

transcription factors.[1] These proteins are crucial regulators of gene expression, particularly

within the immune system. They play indispensable roles in the differentiation and function of

various immune cell lineages, including T helper cells, CD8+ T cells, and dendritic cells.[2][3][4]

BATF proteins function by forming heterodimers with JUN family proteins and cooperating with

other transcription factors, most notably Interferon Regulatory Factor 4 (IRF4), to bind specific

DNA sequences and modulate gene expression.[5][6] Their unique ability to act as "pioneer

factors" allows them to open chromatin, facilitating the binding of other regulatory proteins.[2]

This guide provides a comprehensive overview of BATF's molecular mechanisms, its role in
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critical signaling pathways, quantitative data on its gene targets, and detailed protocols for its

study.

Core Concepts of BATF Function
Molecular Structure and the AP-1 Family
BATF proteins are characterized by a basic leucine zipper (bZIP) domain. The leucine zipper

facilitates dimerization with other bZIP-containing proteins, primarily members of the JUN

family (c-Jun, JunB, JunD).[1][7] The adjacent basic region is responsible for binding to specific

DNA sequences.[8] Unlike many other AP-1 proteins, BATF and BATF3 lack a transcriptional

activation domain and were initially considered inhibitors of AP-1 activity.[9][10] However, it is

now clear they are essential activators for specific gene programs, exerting their function

through cooperative binding with other factors.[9]

The BATF-IRF4-JUN Transcriptional Complex
A central mechanism of BATF function is its cooperation with IRF4. BATF-JUN heterodimers

and IRF4 bind cooperatively to composite DNA motifs known as AP-1-IRF Composite Elements

(AICEs), with a consensus sequence of 5′-TGAnTCA/GAAA-3′.[5][6] This trimeric complex is

fundamental to the regulation of lineage-specific genes in multiple immune cells.[5] Studies

have shown that the binding of BATF is diminished in IRF4-deficient T cells, and conversely,

IRF4 binding is reduced in BATF-deficient T cells, demonstrating their functional

interdependence.[5][11]
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BATF-IRF4-JUN Complex Formation and DNA Binding.

Role of BATF in Immune Cell Differentiation and
Function
BATF expression is tightly regulated and is critical for the development of several lymphocyte

and myeloid lineages.

T Helper 17 (Th17) Cells: BATF is essential for Th17 differentiation.[9][12] It is required for

the expression of key Th17-associated genes, including the master regulator Rorc (encoding

RORγt) and cytokines like Il17a, Il17f, Il21, and Il22.[9][13][14]
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CD8+ T Cells: In CD8+ T cells, BATF acts as a critical checkpoint. It promotes the

expression of lineage-specific transcription factors like Tbx21 (T-bet) and Prdm1 (Blimp-1)

while restraining the premature expression of effector molecules like interferon-gamma (IFN-

γ) and granzyme B.[2][4][15] This dual role ensures a robust and properly timed effector

response.[4]

Conventional Dendritic Cells (cDC1): BATF3 is the lineage-defining transcription factor for

the cDC1 subset.[3][16][17] These cells, also known as CD8α+ or CD103+ DCs, are

specialized in cross-presentation of antigens to CD8+ T cells, a process vital for initiating

anti-viral and anti-tumor immunity.[17][18] BATF3 deficiency leads to a selective loss of this

DC population.[17]

Th9 and T Follicular Helper (Tfh) Cells: BATF also contributes to the differentiation of Th9

and Tfh cells, where it cooperates with IRF4 and other factors to regulate cytokine

production, such as IL-9 in Th9 cells and IL-4 in Tfh cells.[3][4][7]

BATF in Cellular Signaling Pathways
BATF integrates signals from various cytokine and antigen-receptor pathways to direct

transcriptional programs. The differentiation of Th17 cells provides a well-studied example.

Th17 Differentiation Signaling Pathway
Upon T cell activation in the presence of the cytokines TGF-β and IL-6, the STAT3 signaling

pathway is initiated. Activated STAT3, along with signals from the T cell receptor (TCR),

induces the expression of both Batf and Irf4. BATF and IRF4 then cooperate with JUN proteins

to activate the Th17 master regulator Rorc and key effector cytokine genes.
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Simplified signaling pathway for Th17 differentiation involving BATF.

Quantitative Analysis of BATF-Regulated Genes
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Experimental techniques like RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation

followed by sequencing (ChIP-seq) have identified numerous gene targets of BATF and

BATF3.

BATF Target Genes in T Cells
Studies comparing wild-type and BATF-deficient T cells have revealed a broad impact on the

transcriptome. ChIP-seq has further pinpointed direct binding sites. The following table

summarizes key categories of genes directly bound and regulated by BATF in effector CD8+ T

cells.[2][15]

Gene Category Representative Genes Function

Transcription Factors Tbx21, Eomes, Prdm1, Id2
Lineage differentiation and

commitment

Cytokine/Chemokine Signaling Il12rb2, Il2ra, Il21, Ccr9
Cell communication and

migration

Effector Molecules Gzmb, Ifng, Il2
Cytotoxicity and immune

response

T-Cell Activation/Inhibition Ctla4, Cd247, Tnfrsf4 Regulation of T cell activity

Apoptosis Regulation Bcl2, Bcl2l1, Mcl1 Cell survival and homeostasis

Metabolic Regulation Sirt1
Epigenetic and energetic

regulation

BATF3-Dependent Genes in cDC1 Cells
In cDC1s, BATF3 is not only required for lineage commitment by maintaining high levels of Irf8

expression, but it also controls a specific set of genes essential for the unique functions of

these cells, such as tumor rejection.[18][19] A study restoring cDC1 development in Batf3-/-

mice identified a core set of genes that remained dependent on BATF3 for their full expression.

[19]
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Gene Description
Potential Role in cDC1
Function

Tlr3 Toll-like receptor 3 Recognition of viral dsRNA

Ido1
Indoleamine 2,3-dioxygenase

1

Tryptophan metabolism,

immune regulation

Cd200 CD200 Molecule
Inhibitory signaling, immune

tolerance

Cxcl9
C-X-C Motif Chemokine Ligand

9
Chemoattractant for T cells

Cxcl10
C-X-C Motif Chemokine Ligand

10
Chemoattractant for T cells

Ezr Ezrin
Cytoskeletal organization, cell

adhesion

Slamf7 SLAM Family Member 7 Cell adhesion and signaling

Ly75
Lymphocyte Antigen 75

(DEC205)

Antigen uptake and

presentation

Experimental Protocols for Studying BATF
Investigating the role of transcription factors like BATF requires a combination of techniques to

probe DNA binding, protein interactions, and gene regulation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a transcription factor.
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General workflow for a ChIP-seq experiment.

Detailed Protocol:[20][21][22]
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Cross-linking:

Harvest cells (e.g., ~25 million adherent cells).

Wash cells once with ice-cold PBS.

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate

for 8-10 minutes at room temperature with gentle rocking.

Quench the reaction by adding glycine to a final concentration of 125 mM and incubating

for 5 minutes.

Wash cells twice with ice-cold PBS.

Cell Lysis and Chromatin Shearing:

Lyse the cells using a lysis buffer containing protease inhibitors.

Isolate nuclei.

Resuspend nuclei in a shearing buffer (e.g., containing SDS).

Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of

sonication time and power is critical.

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

Immunoprecipitation (IP):

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

Set aside a small aliquot of the pre-cleared chromatin as the "input" control.

Incubate the remaining chromatin with a ChIP-grade antibody specific for BATF (or an IgG

control) overnight at 4°C with rotation.

Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and

incubate for 2-4 hours at 4°C to capture the immune complexes.
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Washes and Elution:

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-

specifically bound proteins and DNA.

Elute the chromatin from the beads using an elution buffer (e.g., SDS, NaHCO₃).

Reverse Cross-links and DNA Purification:

Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours. The

input sample should be processed in parallel.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using phenol-chloroform extraction or a column-based kit.

Library Preparation and Sequencing:

Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified DNA

fragments.

Amplify the library by PCR.

Perform size selection to obtain fragments of the desired length.

Sequence the library on a high-throughput sequencing platform.

Data Analysis:

Align sequenced reads to a reference genome.

Perform peak calling to identify regions of the genome significantly enriched in the BATF

IP sample compared to the input control.

Perform motif analysis on the identified peaks to confirm the presence of the expected AP-

1 or AICE binding motifs.

Co-Immunoprecipitation (Co-IP)
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Co-IP is used to identify protein interaction partners of BATF, such as JUN proteins or IRF4.[23]

[24][25][26]

Detailed Protocol:

Cell Lysis:

Harvest cells and wash with ice-cold PBS.

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing NP-40 or Triton X-100

and protease/phosphatase inhibitors) to preserve protein-protein interactions.

Incubate on ice for 30 minutes with periodic vortexing.

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (lysate) to a new pre-chilled tube.

Pre-clearing:

Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to

reduce non-specific binding.

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

Immunoprecipitation:

Add the primary antibody against BATF (the "bait" protein) to the pre-cleared lysate.

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Add pre-washed Protein A/G beads and incubate for another 1-2 hours to capture the

antibody-protein complexes.

Washes:

Pellet the beads by centrifugation and discard the supernatant.
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Wash the beads 3-5 times with cold Co-IP lysis buffer or a designated wash buffer to

remove unbound proteins.

Elution and Analysis:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluted proteins by Western blotting using antibodies against suspected

interaction partners (e.g., anti-JUNB, anti-IRF4).

Dual-Luciferase Reporter Assay
This assay is used to validate whether BATF activates or represses the transcription of a

specific target gene promoter.[27][28][29][30]

Detailed Protocol:

Plasmid Construction:

Clone the putative promoter region of a BATF target gene upstream of a firefly luciferase

reporter gene in an expression vector.

Use a second plasmid expressing Renilla luciferase under a constitutive promoter (e.g.,

pRL-TK) as a control for transfection efficiency.

Use a third plasmid for overexpressing BATF.

Cell Culture and Transfection:

Plate cells (e.g., HEK293T) in a multi-well plate (e.g., 24-well) and grow to 60-80%

confluency.

Co-transfect the cells with:

The firefly luciferase reporter plasmid.

The Renilla luciferase control plasmid.

The BATF expression plasmid (or an empty vector control).
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Cell Lysis:

After 24-48 hours of incubation, wash the cells with PBS.

Lyse the cells by adding Passive Lysis Buffer (PLB) and incubating for 15 minutes at room

temperature.

Luminescence Measurement:

Transfer 20 µL of the cell lysate to a luminometer plate.

Add Luciferase Assay Reagent II (LAR II) to the lysate. This reagent contains the substrate

for firefly luciferase. Measure the luminescence (firefly activity).

Add Stop & Glo® Reagent to the same well. This quenches the firefly reaction and

provides the substrate for Renilla luciferase. Measure the luminescence again (Renilla

activity).

Data Analysis:

Calculate the ratio of firefly luminescence to Renilla luminescence for each sample. This

normalization corrects for differences in cell number and transfection efficiency.

Compare the normalized luciferase activity in cells overexpressing BATF to the empty

vector control to determine the effect of BATF on promoter activity.

Conclusion and Future Directions
The BATF family of transcription factors are central nodes in the gene regulatory networks that

control immune cell differentiation and function. Their cooperative interactions, particularly with

IRF4, allow for precise control over complex biological processes, from T cell-mediated

immunity to dendritic cell development. For researchers, understanding these mechanisms

provides insight into the fundamental principles of immune regulation. For drug development

professionals, the critical role of BATF in Th17 cells and anti-tumor immunity highlights it as a

potential therapeutic target for autoimmune diseases and cancer immunotherapy. Future

research will likely focus on dissecting the context-dependent interactions of BATF with other
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proteins and chromatin, and on developing strategies to modulate its activity for therapeutic

benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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